molecular formula C20H21ClN2O3S B296270 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B296270
M. Wt: 404.9 g/mol
InChI Key: WFWDJXJKAOOERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as CCT137690, is a small molecule inhibitor that has shown potential as a therapeutic agent in cancer treatment. It was first synthesized in 2008 by the Cancer Research UK Cancer Therapeutics Unit and has since been the subject of numerous scientific studies.

Mechanism of Action

2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide works by inhibiting the activity of CDK2, CDK9, and CDK11, which are involved in the regulation of cell cycle progression and transcriptional control. By blocking the activity of these kinases, 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have a significant effect on cancer cell proliferation and survival. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CDK2, CDK9, and CDK11. In addition, 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is its specificity for CDK2, CDK9, and CDK11, which makes it a potent inhibitor of cancer cell proliferation and survival. However, its specificity also limits its applicability to certain types of cancer. In addition, 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has a short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. One potential direction is the development of more potent and specific inhibitors of CDK2, CDK9, and CDK11. Another direction is the investigation of the combination of 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide with other agents to enhance its efficacy in cancer therapy. Finally, the development of more effective drug delivery systems may improve the pharmacokinetics and bioavailability of 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in vivo.

Synthesis Methods

The synthesis of 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, including the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea, followed by the reaction of this compound with 2-(4-morpholinylcarbonyl)phenylacetic acid to form 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. The final product is obtained through purification and isolation by column chromatography.

Scientific Research Applications

2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of several kinases, including CDK2, CDK9, and CDK11, which are involved in cell cycle regulation and transcriptional control. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making 2-[(4-chlorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide a promising candidate for cancer therapy.

properties

Molecular Formula

C20H21ClN2O3S

Molecular Weight

404.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H21ClN2O3S/c21-16-7-5-15(6-8-16)13-27-14-19(24)22-18-4-2-1-3-17(18)20(25)23-9-11-26-12-10-23/h1-8H,9-14H2,(H,22,24)

InChI Key

WFWDJXJKAOOERY-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=C(C=C3)Cl

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.